molecular formula C25H22FN3 B11207670 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11207670
M. Wt: 383.5 g/mol
InChI Key: PDPOMPYLDNJVTE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability, altered electronic properties, and improved interactions with biological targets.

Properties

Molecular Formula

C25H22FN3

Molecular Weight

383.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C25H22FN3/c1-16(2)17-7-9-18(10-8-17)22-15-24(19-11-13-20(26)14-12-19)29-23-6-4-3-5-21(23)27-25(29)28-22/h3-16,24H,1-2H3,(H,27,28)

InChI Key

PDPOMPYLDNJVTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F

Origin of Product

United States

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